6-(Isobutylamino)pyridazine-3-carboxylic acid is a chemical compound classified under pyridazine derivatives. It is recognized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. This compound is characterized by the presence of an isobutylamino group attached to the pyridazine ring, which enhances its biological activity.
The compound has a CAS number of 1178687-41-6 and a molecular formula of CHNO, with a molecular weight of approximately 195.22 g/mol . It falls under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH), which is integral to its chemical reactivity and interactions.
The synthesis of 6-(Isobutylamino)pyridazine-3-carboxylic acid can be approached through several methods, often involving multi-step reactions. A common synthetic route begins with the preparation of pyridazine derivatives through nucleophilic substitution and subsequent functionalization:
The reaction conditions typically require careful control of temperature and pH to optimize yields. Solvents such as dichloromethane or tetrahydrofuran are often utilized to facilitate the reactions, while bases like triethylamine may be employed to neutralize acids formed during the process.
The molecular structure of 6-(Isobutylamino)pyridazine-3-carboxylic acid features a pyridazine ring substituted at the 6-position with an isobutylamino group and at the 3-position with a carboxylic acid group.
CC(C)N1=C(N=C(C=C1)C(=O)O)C.The primary reactions involving 6-(Isobutylamino)pyridazine-3-carboxylic acid include:
These reactions highlight the versatility of this compound in organic synthesis, particularly in medicinal chemistry.
The mechanism of action for 6-(Isobutylamino)pyridazine-3-carboxylic acid primarily revolves around its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways.
The compound shows stability under standard laboratory conditions but may require protection from moisture and light for long-term storage .
6-(Isobutylamino)pyridazine-3-carboxylic acid has potential applications in:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry, offering pathways for novel therapeutic agents.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4